1,2-Diethoxy-4-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethoxy-4-ethylbenzene is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is also known by its IUPAC name, Benzene, 1,2-diethoxy-4-ethyl . This compound is characterized by the presence of two ethoxy groups and one ethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethoxy-4-ethylbenzene can be synthesized through various methods. One common approach involves the alkylation of 1,2-diethoxybenzene with ethyl bromide in the presence of a strong base such as potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Diethoxy-4-ethylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,2-Diethoxy-4-ethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Diethoxy-4-ethylbenzene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxy-4-ethylbenzene: Similar in structure but with methoxy groups instead of ethoxy groups.
1,2-Diethoxybenzene: Lacks the ethyl group present in 1,2-Diethoxy-4-ethylbenzene.
1,4-Diethoxy-2-ethylbenzene: Similar but with different positions of the ethoxy and ethyl groups on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H18O2 |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1,2-diethoxy-4-ethylbenzene |
InChI |
InChI=1S/C12H18O2/c1-4-10-7-8-11(13-5-2)12(9-10)14-6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
UBLKIWURCMXRBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.